molecular formula C19H19N7O3 B2615436 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide CAS No. 2034324-05-3

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide

Cat. No.: B2615436
CAS No.: 2034324-05-3
M. Wt: 393.407
InChI Key: BWBKPEGYSXPORX-UHFFFAOYSA-N
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Description

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide is a synthetic small molecule featuring a benzoxazole core fused with a triazolopyridazine scaffold. The compound’s structure includes a 2-oxo-2,3-dihydrobenzoxazole moiety linked via an acetamide bridge to a 6-(pyrrolidin-1-yl)-substituted [1,2,4]triazolo[4,3-b]pyridazine group. The pyrrolidine substituent may enhance solubility or modulate binding affinity, while the triazolopyridazine core could contribute to π-π stacking interactions in biological systems.

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O3/c27-18(12-25-13-5-1-2-6-14(13)29-19(25)28)20-11-17-22-21-15-7-8-16(23-26(15)17)24-9-3-4-10-24/h1-2,5-8H,3-4,9-12H2,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBKPEGYSXPORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)CN4C5=CC=CC=C5OC4=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Synthesis of the Triazolopyridazine Moiety: This involves the reaction of hydrazine derivatives with pyridazine precursors, often under reflux conditions.

    Coupling Reactions: The final step involves coupling the benzoxazole and triazolopyridazine intermediates using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Benzoxazole Core Formation

The benzoxazole moiety is typically synthesized through condensation reactions involving 2-aminophenol and carbonyl compounds . A microwave-assisted method is highlighted, where polarized dithioacetal intermediates react with 2-aminophenol in ethanol under microwave irradiation (110°C for 60 minutes) . This process likely involves cyclization and elimination steps to form the benzoxazole ring.

Key Reaction Conditions

  • Reagents : 2-aminophenol, ethanol

  • Conditions : Microwave irradiation (110°C, 60 min)

  • Characterization : Confirmed via 1H/13C NMR and IR spectroscopy .

Amide Coupling

The acetamide linkage between the benzoxazole and triazolo-pyridazine moieties is formed via amide bond formation . This step typically involves activating the carboxylic acid group (e.g., using EDC/HATU coupling reagents ) and reacting it with an amine-terminated triazolo-pyridazine fragment .

Key Steps

  • Activation : Conversion of the benzoxazole-derived carboxylic acid to an active ester.

  • Coupling : Reaction with the triazolo-pyridazine amine under controlled conditions (e.g., room temperature or reflux in DMF ).

Characterization Techniques

Structural and functional confirmation relies on:

  • 1H/13C NMR : Used to verify aromatic protons, carbonyl groups, and amide linkages .

  • Mass Spectrometry (MS) : Confirms molecular weight and purity .

  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch for amides) .

Reaction Optimization and Challenges

  • Yield and Purity : Microwave-assisted synthesis improves reaction efficiency and purity .

  • Stereochemistry : While not explicitly detailed for this compound, benzoxazole stereochemistry critically influences biological activity .

  • Side Reactions : Potential issues include incomplete cyclization or amide hydrolysis, mitigated by optimized reaction times and solvents .

Table 2: Structural Features and Analysis

FeatureAnalytical TechniqueKey Observations
Benzoxazole Ring1H NMR (δ 7.96–7.87 ppm)Aromatic protons, C=O
Triazolo-PyridazineMS (molecular ion)Confirm molecular weight
Amide LinkageIR (C=O stretch ~1600 cm⁻¹)Amide bond integrity

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzoxazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to the one can demonstrate potent activity against various bacterial strains. The mechanism of action typically involves interference with bacterial cell wall synthesis or metabolic pathways.

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against cancer cell lines. In vitro assays using human lung (NCI-H460), liver (HepG2), and colon (HCT116) cancer cells have shown promising results. The median inhibitory concentrations (IC50) suggest that the compound may inhibit tumor growth effectively when compared to standard chemotherapeutics like doxorubicin.

Antioxidant Activity

The antioxidant potential of the compound has also been investigated. Antioxidants play a crucial role in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of the benzoxazole moiety is believed to enhance this activity.

Study 1: Antimicrobial Efficacy

In a study published in Molecules, several derivatives of benzoxazole were synthesized and tested for antimicrobial activity. The results indicated that certain modifications significantly increased the compounds' effectiveness against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4 to 20 μmol/L for the most active derivatives .

Study 2: Cytotoxicity Assessment

A comprehensive evaluation was conducted on the cytotoxic effects of the compound against various cancer cell lines. The study highlighted that specific structural modifications led to enhanced cytotoxicity with IC50 values lower than those of existing treatments . This suggests a potential pathway for developing new anticancer agents based on this compound's framework.

Study 3: Antioxidant Evaluation

Research assessing the antioxidant properties found that the compound exhibited significant free radical scavenging activity. This was quantified using standard assays such as DPPH and ABTS radical scavenging tests . Such properties are essential for developing therapeutic agents aimed at oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with nucleophilic sites on proteins, while the triazolopyridazine moiety may bind to enzyme active sites, inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s triazolopyridazine core differs from the benzo[b]oxazolo[3,4-d][1,4]oxazine scaffold in compounds 73, 69, and 57. This distinction may influence pharmacokinetic properties, such as metabolic stability or bioavailability.
  • Substituent variations (e.g., pyrrolidine vs. oxazolidinone or tetrazole) suggest divergent strategies for optimizing target engagement or solubility.

Analysis :

  • Yields for compounds 69 and 58 (~41–42%) are lower than for 73 (54.8%), possibly due to steric or electronic challenges in coupling bulkier substituents (e.g., tetrazole or hydroxypropynyl groups).

Biological Activity

The compound 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide is a complex organic molecule with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoxazole moiety linked to a triazolopyridazine structure through a pyrrolidine group. The presence of these functional groups suggests possible interactions with various biological targets.

Antioxidant Activity

Research indicates that similar compounds containing benzoxazole derivatives exhibit significant antioxidant properties. For instance, derivatives of 2,3-dihydrobenzoxazoles have been shown to scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases . The specific mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, related benzoxazole compounds have demonstrated inhibitory effects on cholesteryl ester transfer protein (CETP), which plays a role in lipid metabolism and cardiovascular health. The most potent analogs reported have IC50 values in the nanomolar range, indicating strong inhibitory potential .

Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Similar structures have been associated with the activation of caspases, leading to programmed cell death in various cancer cell lines. This mechanism is crucial for developing targeted cancer therapies .

Case Studies

StudyFindings
Study 1 A derivative of the compound showed a significant reduction in tumor growth in xenograft models at doses of 10 mg/kg. The mechanism was linked to pMAPK inhibition in liver and lung tissues .
Study 2 In vitro studies indicated that the compound inhibited proliferation in leukemia cell lines with an IC50 value of approximately 0.5 µM. This was associated with downregulation of ERK signaling pathways .
Study 3 Molecular docking studies revealed favorable binding interactions with CETP, suggesting a mechanism for lipid-modulating effects observed in vivo .

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The benzoxazole moiety likely contributes to its ability to neutralize reactive oxygen species (ROS).
  • Enzyme Interaction : The triazole ring may interact with active sites of enzymes like CETP and kinases involved in cancer progression.
  • Cell Signaling Modulation : By affecting signaling pathways such as MAPK/ERK, the compound can influence cell survival and proliferation.

Q & A

Q. What are the recommended synthetic routes for this compound, and what are the critical reaction conditions?

The compound's synthesis typically involves multi-step heterocyclic coupling. Key steps include:

  • Triazolopyridazine core formation : React 6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine precursors with halogenated intermediates under nucleophilic substitution conditions (e.g., ethanol as solvent, piperidine as base, 0–5°C for 2 hours) .
  • Acetamide linkage : Couple the triazolopyridazine intermediate with 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF).
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the compound structurally characterized, and what analytical methods are essential?

Comprehensive characterization requires:

  • Spectroscopy :
  • 1H/13C NMR : Confirm proton environments (e.g., benzoxazole NH at δ 10.2–10.8 ppm, triazole CH2 at δ 4.3–4.7 ppm) .
  • IR : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹ for acetamide, benzoxazole C-O at 1250–1300 cm⁻¹) .
    • Chromatography :
  • HPLC : Assess purity (>98% at 254 nm, C18 column, acetonitrile/water mobile phase) .
    • Mass spectrometry : Confirm molecular weight (HRMS-ESI: [M+H]+ calculated for C22H20N8O3: 468.16) .

Q. What in vitro assays are used to evaluate its biological activity?

Standard protocols include:

  • Enzyme inhibition assays : Measure IC50 against target proteins (e.g., kinases or bromodomains) using fluorescence polarization or radiometric assays .
  • Cellular potency : Assess cytotoxicity (MTT assay) and target engagement (e.g., c-Myc downregulation in cancer cell lines) .
  • Solubility and permeability : Use shake-flask method (pH 7.4 buffer) and Caco-2 cell monolayers to predict bioavailability .

Advanced Research Questions

Q. How can structural modifications improve potency and selectivity?

Rational design strategies include:

  • Benzoxazole ring substitution : Introduce electron-withdrawing groups (e.g., Cl, NO2) to enhance binding affinity to hydrophobic pockets .
  • Triazolopyridazine optimization : Replace pyrrolidine with piperazine or morpholine to modulate solubility and target engagement .
  • Bivalent inhibitors : Attach a second pharmacophore (e.g., triazole or pyridazine derivatives) to exploit multivalent binding, as demonstrated in BRD4 inhibitors (e.g., AZD5153) .

Q. What parameters are critical in designing in vivo pharmacokinetic studies?

Key considerations:

  • Dosing route : Intravenous vs. oral administration to assess bioavailability (e.g., AUC0–24h, Cmax).
  • Metabolic stability : Monitor hepatic clearance using liver microsomes (human/rodent) and identify major metabolites via LC-MS/MS .
  • Tissue distribution : Use radiolabeled compound (e.g., 14C) to quantify accumulation in target organs .

Q. How can researchers resolve contradictory data between in vitro and in vivo efficacy?

Methodological approaches:

  • Dose optimization : Adjust in vivo dosing to match in vitro IC50 values, accounting for plasma protein binding .
  • Biomarker validation : Correlate target modulation (e.g., BRD4 occupancy) with tumor growth inhibition in xenograft models .
  • Formulation adjustments : Use solubilizing agents (e.g., cyclodextrins) or nanoemulsions to enhance bioavailability .

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